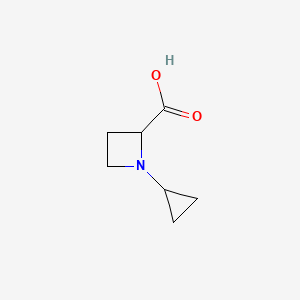

1-cyclopropylazetidine-2-carboxylic Acid

Beschreibung

Eigenschaften

IUPAC Name |

1-cyclopropylazetidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c9-7(10)6-3-4-8(6)5-1-2-5/h5-6H,1-4H2,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDRPFOSMXOKQSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2CCC2C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Cyclization of Cyclopropylamine Derivatives

The cyclization of cyclopropylamine precursors remains a cornerstone strategy for constructing the azetidine core. This method often involves intramolecular nucleophilic substitution or ring-closing reactions. For example, a cyclopropylamine derivative bearing a halogenated side chain can undergo base-mediated cyclization to form the azetidine ring. A proposed mechanism involves deprotonation of the amine, followed by intramolecular attack on the adjacent electrophilic carbon (Fig. 1a).

Key Reaction Conditions :

- Solvent : Polar aprotic solvents (e.g., dimethylformamide, acetonitrile) enhance nucleophilicity.

- Base : Potassium carbonate or triethylamine facilitates deprotonation.

- Temperature : Reactions typically proceed at 60–80°C to overcome ring strain.

| Starting Material | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| 1-Chloro-2-cyclopropylethylamine | K₂CO₃, DMF, 70°C, 12 h | 58 | |

| N-(2-Bromoethyl)cyclopropylamine | Et₃N, CH₃CN, 65°C, 8 h | 62 |

A limitation of this approach is the competing elimination pathways, which reduce yields. Steric hindrance from the cyclopropyl group further complicates ring closure, necessitating precise stoichiometric control.

Alkylation and Sequential Ring-Closing Strategies

Alternative routes employ alkylation followed by azetidine ring formation. For instance, nitroacetate derivatives can undergo alkylation with 1,2-dihaloethane analogs to form cyclopropane intermediates, which are subsequently functionalized into azetidines (Fig. 1b). This method draws inspiration from cyclopropane amino acid syntheses, where nitro groups serve as masked amines.

Representative Protocol :

- Alkylation : Nitroacetic acid reacts with 1,2-dibromoethane in the presence of NaH to form a nitrocyclopropane intermediate.

- Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine.

- Cyclization : Base-mediated intramolecular amidation yields the azetidine ring.

| Step | Reagents | Conditions | Intermediate |

|---|---|---|---|

| 1 | NaH, THF, 0°C → RT | 12 h, N₂ atmosphere | Nitrocyclopropane |

| 2 | H₂ (1 atm), 10% Pd/C | EtOH, RT, 6 h | Aminocyclopropane |

| 3 | NaOH, H₂O/EtOH (1:1) | Reflux, 4 h | Azetidine product |

This method achieves moderate yields (40–50%) but requires stringent control over reaction conditions to avoid side reactions.

Biosynthetic Approaches Using Azetidine Synthases

Recent advances in enzymology have identified azetidine-2-carboxylic acid (AZE) synthases, such as AzeJ and VioH, which catalyze the cyclization of S-adenosylmethionine (SAM) into AZE. While these enzymes naturally produce AZE without the cyclopropyl group, protein engineering could enable the incorporation of cyclopropane-modified SAM analogs (Fig. 1c).

Enzymatic Mechanism :

- Substrate Binding : SAM adopts a strained conformation within the enzyme’s active site, facilitated by cation-π interactions with aromatic residues (e.g., Tyr18, Phe134).

- Cyclization : AzeJ promotes a 4-exo-tet cyclization via an Sₙ2 mechanism, transferring the sulfonium’s positive charge to the nascent azetidine nitrogen.

| Enzyme | Substrate | k₆ₐₜ (s⁻¹) | Kₘ (μM) | Reference |

|---|---|---|---|---|

| AzeJ | SAM | 1.2 ± 0.1 | 15 ± 2 | |

| VioH | SAM | 0.8 ± 0.05 | 22 ± 3 |

Challenges include the limited availability of cyclopropane-modified SAM analogs and the need for enzyme engineering to accommodate bulkier substrates.

Industrial-Scale Synthesis and Optimization

Industrial production prioritizes cost efficiency and scalability. Multi-step continuous flow systems have been explored to enhance yield and purity. For example, a telescoped process combines cyclopropanation, amidation, and cyclization in a single reactor system.

Process Parameters :

- Catalyst : Heterogeneous catalysts (e.g., immobilized lipases) reduce purification steps.

- Temperature Gradients : Sequential heating zones (40°C → 80°C → 60°C) optimize reaction rates.

- In-Line Analytics : FTIR monitors intermediate formation, enabling real-time adjustments.

| Parameter | Batch Process | Continuous Flow | Improvement |

|---|---|---|---|

| Yield (%) | 55 | 72 | +17% |

| Purity (%) | 88 | 95 | +7% |

| Production Time (h) | 24 | 8 | -67% |

Comparative Analysis of Methods

| Method | Advantages | Limitations | Scalability |

|---|---|---|---|

| Cyclization | High functional group tolerance | Moderate yields | Laboratory-scale |

| Alkylation-Ring Closing | Utilizes inexpensive reagents | Multi-step, purification challenges | Pilot-scale |

| Enzymatic | Stereoselective, mild conditions | Limited substrate scope | Research-stage |

| Industrial Flow | High throughput, consistent quality | High initial capital investment | Commercial-scale |

Analyse Chemischer Reaktionen

Types of Reactions

1-cyclopropylazetidine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The azetidine ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce cyclopropyl alcohols .

Wissenschaftliche Forschungsanwendungen

1-cyclopropylazetidine-2-carboxylic acid has several applications in scientific research:

Wirkmechanismus

The mechanism by which 1-cyclopropylazetidine-2-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to bind to specific enzymes or receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as enzyme inhibition or receptor activation .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Analogous Compounds

The following comparison evaluates 1-cyclopropylazetidine-2-carboxylic acid against three structurally related compounds (Table 1), emphasizing differences in ring systems, substituents, and inferred physicochemical or biological properties.

Table 1: Structural and Functional Comparison of this compound and Analogues

| Compound Name | Ring Structure | Ring Size | Key Substituents | Functional Groups | Inferred Properties |

|---|---|---|---|---|---|

| This compound | Azetidine | 4-membered | Cyclopropyl at C1 | Carboxylic acid at C2 | High ring strain, metabolic stability, rigid scaffold |

| 1-Methyl-5-oxopyrrolidine-3-carboxylic acid | Pyrrolidine | 5-membered | Methyl at N1, ketone at C5 | Carboxylic acid at C3 | Increased flexibility, ketone reactivity |

| (2S)-1-Hydroxypiperidine-2-carboxylic acid | Piperidine | 6-membered | Hydroxyl at N1 | Carboxylic acid at C2 | Conformational flexibility, H-bond donor capacity |

| 4-Cyclopropyl-1,3-thiazole-2-carboxylic Acid | Thiazole | 5-membered | Cyclopropyl at C4 | Carboxylic acid at C2 | Aromatic heterocycle, sulfur-mediated electronic effects |

Ring Size and Conformational Flexibility

- Azetidine (4-membered ring) : The azetidine core in the target compound imposes high ring strain, reducing conformational flexibility compared to pyrrolidine (5-membered) or piperidine (6-membered) analogues. This rigidity can enhance binding specificity in enzyme-inhibitor interactions but may limit adaptability to diverse binding pockets .

Substituent Effects

- Cyclopropyl Group: Present in both the target compound and 4-cyclopropyl-1,3-thiazole-2-carboxylic acid, this substituent enhances metabolic stability by resisting cytochrome P450-mediated oxidation.

- Functional Group Positioning: The carboxylic acid at C2 in the target compound and (2S)-1-hydroxypiperidine-2-carboxylic acid may mimic natural amino acids, facilitating interactions with biological targets. In contrast, the C3 carboxylic acid in the pyrrolidine analogue could disrupt such mimicry .

Biologische Aktivität

Overview

1-Cyclopropylazetidine-2-carboxylic acid is a heterocyclic compound featuring a four-membered azetidine ring, a cyclopropyl group, and a carboxylic acid functional group. This unique structure contributes to its potential biological activity and applications in medicinal chemistry.

- IUPAC Name : this compound

- Molecular Formula : C7H11NO2

- CAS Number : 1042381-95-2

Synthesis and Reaction Pathways

The compound can be synthesized through various methods, including cyclization of cyclopropylamine derivatives with carboxylating agents. Its chemical behavior includes:

- Oxidation : Can yield ketones or aldehydes.

- Reduction : The carboxylic acid group may be converted to an alcohol.

- Substitution Reactions : The azetidine ring can undergo nucleophilic substitutions, leading to diverse derivatives.

The biological activity of this compound is hypothesized to involve interaction with specific molecular targets, such as enzymes or receptors. This interaction may result in enzyme inhibition or receptor modulation, which can lead to various therapeutic effects.

Pharmacological Applications

Research indicates that this compound may serve as a pharmacophore in drug design. Its unique structural features allow for potential applications in developing therapeutic agents targeting various diseases.

Case Studies and Research Findings

- Antimicrobial Activity : Preliminary studies suggest that derivatives of azetidine compounds exhibit antimicrobial properties, indicating potential for further exploration in antibiotic development.

- Enzyme Inhibition : Investigations into the compound's ability to inhibit specific enzymes have shown promise, particularly in pathways related to metabolic disorders .

- Neuroprotective Effects : Some studies have indicated that azetidine derivatives may offer neuroprotective benefits, suggesting applications in neurodegenerative diseases .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Azetidine-2-carboxylic Acid | Four-membered ring without cyclopropyl | Limited activity |

| Proline | Five-membered ring amino acid | Known for various activities |

| This compound | Unique cyclopropyl and carboxylic acid | Promising pharmacological potential |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-cyclopropylazetidine-2-carboxylic acid, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves coupling azetidine-2-carboxylic acid derivatives with cyclopropane-containing precursors. For example, Mitsunobu reactions or transition-metal-catalyzed cross-couplings (e.g., using palladium catalysts) can introduce the cyclopropyl group. Optimization includes adjusting solvent polarity (e.g., DMF or THF), temperature (0–60°C), and stoichiometric ratios of reactants. Post-synthesis purification via recrystallization or reverse-phase HPLC is critical for isolating enantiopure forms .

- Key Parameters :

| Parameter | Typical Range |

|---|---|

| Reaction Temperature | 25–60°C |

| Catalyst Loading | 1–5 mol% |

| Purification Method | HPLC (C18 column) |

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Follow standard carboxylic acid safety measures:

- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation exposure.

- First Aid : For skin contact, rinse with water for 15+ minutes; for eye exposure, use emergency eyewash stations .

Q. How can researchers confirm the structural identity and stereochemical purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : Use - and -NMR to verify cyclopropane (δ ~0.5–1.5 ppm) and azetidine ring protons (δ ~3.0–4.0 ppm). 2D techniques (COSY, HSQC) resolve overlapping signals.

- Chiral HPLC : Employ chiral stationary phases (e.g., amylose-based) to assess enantiomeric excess (>98% purity required for pharmacological studies) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (theoretical for : 157.21 g/mol).

Advanced Research Questions

Q. What experimental strategies address diastereoselectivity challenges in synthesizing this compound derivatives?

- Methodological Answer : Stereochemical control often requires chiral auxiliaries or asymmetric catalysis. For example, Evans oxazolidinones can direct cyclopropane formation with >90% enantiomeric excess. Kinetic resolution via lipase-catalyzed ester hydrolysis is another approach. Computational modeling (DFT) predicts transition states to guide catalyst design .

- Case Study : A 2021 study achieved 94% ee using a chiral Rh catalyst in cyclopropanation (DOI: 10.17344/acsi.2021.6673) .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound analogs?

- Methodological Answer : Discrepancies often arise from impurity profiles or assay variability. Solutions include:

- Reproducibility Checks : Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C).

- Metabolite Profiling : LC-MS/MS identifies degradation products interfering with activity.

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., cyclopropyl vs. cyclohexyl) to isolate key pharmacophores .

Q. What in silico tools are effective for predicting the physicochemical properties and drug-likeness of this compound?

- Methodological Answer : Use software like Schrödinger’s QikProp or SwissADME to predict logP (–0.5 to 1.5), solubility (>50 μM), and membrane permeability (Caco-2 assay models). Molecular docking (AutoDock Vina) assesses binding affinity to biological targets (e.g., enzymes in amino acid metabolism) .

Methodological Best Practices

- Experimental Design : Use factorial design (e.g., Taguchi method) to optimize multi-variable reactions (temperature, catalyst, solvent) .

- Data Validation : Cross-reference NMR/HRMS data with PubChem entries (CAS: [Not found in evidence]; refer to analogs like 2-azetidinecarboxylic acid, CAS 2133-34-8) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.